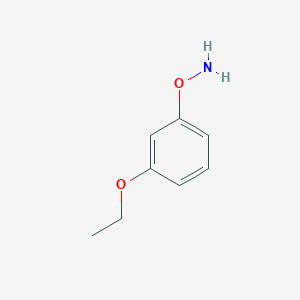
1-(1-Bromovinyl)-2,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromovinyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromovinyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-dimethylstyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Bromovinyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromovinyl group can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Nucleophilic Substitution: The bromine atom in the bromovinyl group can be replaced by nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include electrophiles such as halogens, nitronium ions, and sulfonyl chlorides.
Nucleophilic Substitution: Reagents such as alkyl or aryl lithium compounds, Grignard reagents, and other nucleophiles can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Nucleophilic Substitution: New compounds with different substituents replacing the bromine atom.
Applications De Recherche Scientifique
1-(1-Bromovinyl)-2,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Bromovinyl)-2,4-dimethylbenzene involves its reactivity towards electrophiles and nucleophiles. The bromovinyl group can undergo addition reactions with electrophiles, leading to the formation of new bonds. Additionally, the bromine atom can be replaced by nucleophiles through substitution reactions, resulting in the formation of new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Iodovinyl)-2,4-dimethylbenzene
- 1-(1-Chlorovinyl)-2,4-dimethylbenzene
- 1-(1-Bromovinyl)-4-methylbenzene
Uniqueness
1-(1-Bromovinyl)-2,4-dimethylbenzene is unique due to the presence of both the bromovinyl group and the two methyl groups on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C10H11Br |
|---|---|
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
1-(1-bromoethenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,3H2,1-2H3 |
Clé InChI |
XEQHAVAOLWHTBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)






![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)


